molecular formula C23H22N6O B14478816 Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- CAS No. 72259-81-5

Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-

Cat. No.: B14478816
CAS No.: 72259-81-5
M. Wt: 398.5 g/mol
InChI Key: MGFFWPSXPUJKTE-UHFFFAOYSA-N
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Description

Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is a derivative of cyclohexanone and is known for its crystalline solid form, high melting point, and solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- typically involves the reaction of cyclohexanone with 4-azidobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of protein-protein interactions through photolabeling techniques.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for cancer treatment.

    Industry: Utilized in the development of new materials and bioconjugates.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- is not fully understood. it is believed to interact with biological molecules such as proteins and nucleic acids. The azide groups in the compound are highly reactive and can undergo click chemistry reactions with biological molecules, making it an ideal candidate for creating bioconjugates and other biomaterials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- stands out due to its unique combination of azide groups and the cyclohexanone backbone. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in scientific research and industry .

Properties

CAS No.

72259-81-5

Molecular Formula

C23H22N6O

Molecular Weight

398.5 g/mol

IUPAC Name

2,6-bis[(4-azidophenyl)methylidene]-4-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C23H22N6O/c1-15(2)18-13-19(11-16-3-7-21(8-4-16)26-28-24)23(30)20(14-18)12-17-5-9-22(10-6-17)27-29-25/h3-12,15,18H,13-14H2,1-2H3

InChI Key

MGFFWPSXPUJKTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1

Origin of Product

United States

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